molecular formula C7H8LiNO2S B13499810 5-Isopropylthiazole-2-carboxylic acid, lithium salt

5-Isopropylthiazole-2-carboxylic acid, lithium salt

Cat. No.: B13499810
M. Wt: 177.2 g/mol
InChI Key: FDWDUBWKQCJQCA-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a lithium ion coordinated with a 5-(propan-2-yl)-1,3-thiazole-2-carboxylate ligand, which imparts specific chemical characteristics that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(propan-2-yl)-1,3-thiazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated thiazoles.

Scientific Research Applications

Lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, modulating their activity. In biological systems, it may influence neurotransmitter pathways, contributing to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate
  • Lithium(1+) ion 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

Lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate is unique due to its thiazole ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the thiazole ring enhances its stability and reactivity, making it suitable for specific applications in catalysis and medicinal chemistry.

Properties

Molecular Formula

C7H8LiNO2S

Molecular Weight

177.2 g/mol

IUPAC Name

lithium;5-propan-2-yl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C7H9NO2S.Li/c1-4(2)5-3-8-6(11-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

FDWDUBWKQCJQCA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)C1=CN=C(S1)C(=O)[O-]

Origin of Product

United States

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